molecular formula C13H22O B13813663 Dodecahydro-9bh-phenalen-9b-ol CAS No. 69087-94-1

Dodecahydro-9bh-phenalen-9b-ol

Katalognummer: B13813663
CAS-Nummer: 69087-94-1
Molekulargewicht: 194.31 g/mol
InChI-Schlüssel: CGXWFXFSNKASOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodecahydro-9bh-phenalen-9b-ol is a chemical compound with the molecular formula C13H22O It is a saturated polycyclic alcohol, which means it contains multiple interconnected carbon rings and a hydroxyl group (-OH)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dodecahydro-9bh-phenalen-9b-ol typically involves the hydrogenation of phenalen-9b-ol. This process can be carried out using a palladium catalyst under high pressure and temperature conditions. The reaction is as follows:

[ \text{Phenalen-9b-ol} + 6H_2 \xrightarrow{\text{Pd catalyst}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Dodecahydro-9bh-phenalen-9b-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further hydrogenation can lead to the formation of fully saturated hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of dodecahydro-9bh-phenalen-9-one.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives or amines.

Wissenschaftliche Forschungsanwendungen

Dodecahydro-9bh-phenalen-9b-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which dodecahydro-9bh-phenalen-9b-ol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dodecahydro-9-boraphenalene: Similar in structure but contains a boron atom instead of a hydroxyl group.

    Perhydro-9b-boraphenalene: Another boron-containing analog.

    1,2,3,3a,4,5,6,6a,7,8,9,9a-dodecahydrophenalen-9b-ol: A closely related compound with slight structural variations.

Uniqueness

Dodecahydro-9bh-phenalen-9b-ol is unique due to its specific polycyclic structure and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. These properties make it valuable for various applications, particularly in the synthesis of complex organic molecules and the study of polycyclic systems.

Eigenschaften

CAS-Nummer

69087-94-1

Molekularformel

C13H22O

Molekulargewicht

194.31 g/mol

IUPAC-Name

1,2,3,3a,4,5,6,6a,7,8,9,9a-dodecahydrophenalen-9b-ol

InChI

InChI=1S/C13H22O/c14-13-10-4-1-5-11(13)7-3-9-12(13)8-2-6-10/h10-12,14H,1-9H2

InChI-Schlüssel

CGXWFXFSNKASOW-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCCC3C2(C(C1)CCC3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.